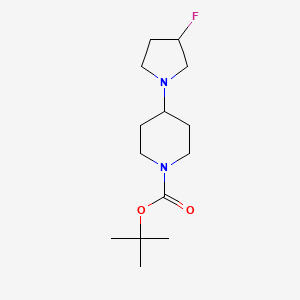
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran is a chiral organic compound with a tetrahydropyran ring structure. This compound is characterized by the presence of a bromine atom at the 4th position and a phenyl group at the 2nd position of the tetrahydropyran ring. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as a tetrahydropyran derivative and a brominating agent.
Bromination: The bromination reaction is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction conditions are carefully controlled to ensure selective bromination at the 4th position.
Phenylation: The introduction of the phenyl group at the 2nd position can be achieved through a Grignard reaction or a similar organometallic coupling reaction. This step involves the reaction of a phenylmagnesium bromide with the brominated tetrahydropyran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. The process is scaled up to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction conditions and product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups at specific positions.
Reduction Reactions: Reduction of the compound can lead to the formation of different tetrahydropyran derivatives with altered substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydropyran derivatives, while oxidation and reduction reactions can produce hydroxylated or dehydrogenated products.
Applications De Recherche Scientifique
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-4-Methyl-2-phenyltetrahydro-2H-pyran: Similar structure with a methyl group instead of a bromine atom.
(2R,4R)-4-Chloro-2-phenyltetrahydro-2H-pyran: Similar structure with a chlorine atom instead of a bromine atom.
(2R,4R)-4-Hydroxy-2-phenyltetrahydro-2H-pyran: Similar structure with a hydroxyl group instead of a bromine atom.
Uniqueness
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, making this compound valuable in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C11H13BrO |
|---|---|
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
(2R,4R)-4-bromo-2-phenyloxane |
InChI |
InChI=1S/C11H13BrO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 |
Clé InChI |
KVGUZXIBIZOWIU-GHMZBOCLSA-N |
SMILES isomérique |
C1CO[C@H](C[C@@H]1Br)C2=CC=CC=C2 |
SMILES canonique |
C1COC(CC1Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B11785687.png)
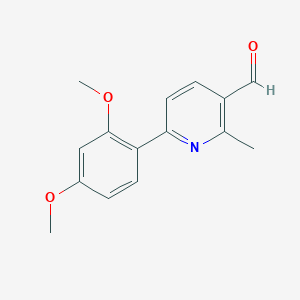

![3-Chloro-7-(1H-1,2,3-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785711.png)
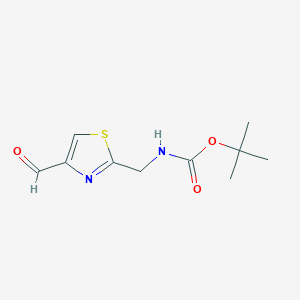

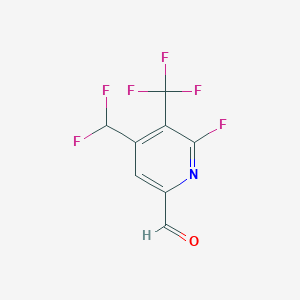
![7-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11785732.png)
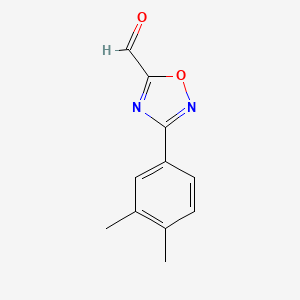
![4-Chlorofuro[2,3-d]pyridazine](/img/structure/B11785740.png)
